REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[C:10]=1[Cl:11].C([Li])CCC.[C:19](OC(=O)C)(=[O:21])[CH3:20].Cl>O1CCCC1.C(OCC)C>[C:19]([C:8]1[S:7][C:6]2[C:10]([Cl:11])=[C:2]([Cl:1])[C:3]([O:12][CH3:13])=[CH:4][C:5]=2[CH:9]=1)(=[O:21])[CH3:20]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC2=C(SC=C2)C1Cl)OC
|
Name
|
|
Quantity
|
11.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 hours at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while the temperature is maintained at -20°
|
Type
|
ADDITION
|
Details
|
Five minutes after the addition
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted twice with dichloromethane
|
Type
|
CUSTOM
|
Details
|
the organic layers are collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
WASH
|
Details
|
The solid is washed with ethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC2=C(S1)C(=C(C(=C2)OC)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |